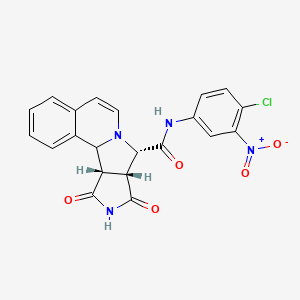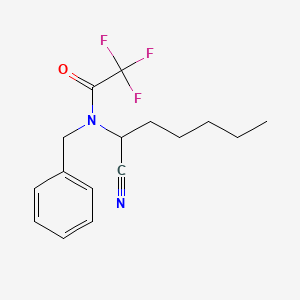
C14H28Ino2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H28Ino2 is a chemical of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H28Ino2 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Condensation Reactions: These reactions typically involve the combination of smaller molecules to form the desired compound.
Catalytic Hydrogenation: This method involves the addition of hydrogen to unsaturated bonds in the presence of a catalyst.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes, including:
Batch Reactors: These reactors allow for the controlled synthesis of the compound in large quantities.
Continuous Flow Reactors: These reactors enable the continuous production of the compound, ensuring a steady supply for industrial applications.
Chemical Reactions Analysis
Types of Reactions
C14H28Ino2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: In these reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium and platinum.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
C14H28Ino2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C14H28Ino2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C14H28Ino2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Tetradecanoic Acid (C14H28O2): Known for its use in the production of surfactants and lubricants.
Myristic Acid (C14H28O2): Commonly found in fats and oils, used in the production of soaps and cosmetics.
Heptyl Heptanoate (C14H28O2): Used as a flavoring agent and in the production of fragrances.
The unique properties of This compound make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H28INO2 |
|---|---|
Molecular Weight |
369.28 g/mol |
IUPAC Name |
1-methyl-1-[(4,4,6-trimethyl-1,3-dioxan-2-yl)methyl]piperidin-1-ium;iodide |
InChI |
InChI=1S/C14H28NO2.HI/c1-12-10-14(2,3)17-13(16-12)11-15(4)8-6-5-7-9-15;/h12-13H,5-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FRANSXUOLJQMFP-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(OC(O1)C[N+]2(CCCCC2)C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)
![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)


![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)

![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)

![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)
